molecular formula C11H19N5O B13640397 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3h)-one

6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3h)-one

Cat. No.: B13640397
M. Wt: 237.30 g/mol
InChI Key: RRJQHCWMFUWAMZ-UHFFFAOYSA-N
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Description

6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by:

  • A pyrimidin-4(3H)-one core with a 6-amino group.
  • A piperazin-1-yl substituent at the 2-position.
  • A propyl chain at the 5-position.

Properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

4-amino-2-piperazin-1-yl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H19N5O/c1-2-3-8-9(12)14-11(15-10(8)17)16-6-4-13-5-7-16/h13H,2-7H2,1H3,(H3,12,14,15,17)

InChI Key

RRJQHCWMFUWAMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCNCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a piperazine moiety.

    Addition of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides or through Grignard reactions with propyl magnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Nitro and nitroso derivatives.

    Reduction Products: Amines and hydrazines.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular functions.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Compound Name 2-Position Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one Piperazin-1-yl 251.3 Potential kinase modulation
6-Amino-2-(dimethylamino)-5-isopropylpyrimidin-4(3H)-one Dimethylamino 210.3 Higher lipophilicity; unknown bioactivity
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Benzylsulfanyl 263.3 Antioxidant activity (lipoxygenase inhibition)

Key Observations :

  • Benzylsulfanyl analogs exhibit antioxidant activity, suggesting substituent-dependent biological roles .

Substituent Variations at the 5-Position

Compound Name 5-Position Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Propyl 251.3 Moderate hydrophobicity
6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one Ethyl 237.3 Improved solubility; unknown activity
6-Amino-5-nitroso-2-(piperidin-1-yl)pyrimidin-4(1H)-one Nitroso 237.3 Reactivity in redox environments

Key Observations :

  • Propyl vs. ethyl chains influence hydrophobicity and bioavailability. Ethyl analogs may have better solubility .
  • Nitroso groups introduce redox activity, which could be leveraged in pro-drug designs .

Hybrid Pyrimidinone Derivatives

Compound Name Hybrid Structure Molecular Weight (g/mol) Key Properties/Activities Reference
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one Pyrimidinone-pyrazole 285.3 Potential multi-target inhibition
6-[3-(Dimethylamino)acryloyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Thiadiazolo-pyrimidinone 292.3 Anticancer candidate (in silico)

Key Observations :

  • Heterocyclic hybrids (e.g., pyrazole or thiadiazole) expand pharmacological scope, such as multi-kinase inhibition .

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